Isodojaponin D
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Overview
Description
Isodojaponin D is a natural product found in Isodon japonicus with data available.
Scientific Research Applications
Neuroprotective Effects : Isodojaponin D, derived from Isodon japonicus, has been studied for its neuroprotective effects. It was found to inhibit microglial activation induced by lipopolysaccharide (LPS) in BV2 cells, which could be beneficial in treating neurodegenerative diseases. This inhibition was associated with decreased production of pro-inflammatory mediators, suggesting its role in suppressing neuroinflammation through the NF-kappaB signaling pathway and phosphorylation of MAPKs (Lim et al., 2010).
Anticancer Properties : Research on Isorhapontigenin, a related compound, indicated its potential in treating bladder cancer. The studies revealed that it inhibits the growth of human bladder cancer cells by inducing cell-cycle arrest and downregulating cyclin D1 expression. This effect was mediated through inhibition of specific protein 1 (SP1) transactivation (Fang et al., 2013).
Insulin Resistance and Diabetes Management : Isoorientin, another related compound, was found to reverse TNF-α-induced insulin resistance in adipocytes. It stimulated glucose uptake in both insulin-sensitive and insulin-resistant adipocytes by activating the insulin signaling pathway. This suggests its potential in managing diabetes and insulin resistance conditions (Alonso-Castro et al., 2012).
Bone Health and Osteoporosis : Isoformononetin, a methoxydaidzein, has been studied for its effects on bone health. It was found to reverse established osteopenia in adult ovariectomized rats, likely through its pro-survival effect on osteoblasts. This suggests its potential in managing postmenopausal osteoporosis (Srivastava et al., 2013).
Immunomodulatory Effects : Extracts from Isodon japonicus, the source of Isodojaponin D, have shown potential in regulating immediate-type allergic reactions. This was demonstrated by the inhibition of histamine release and reduction in plasma histamine levels, indicating its possible role in managing allergic responses (Kim et al., 2004).
properties
Product Name |
Isodojaponin D |
---|---|
Molecular Formula |
C24H32O8 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(1S,1'R,3'S,5S,6S,6'R,9R)-3'-acetyloxy-6'-(hydroxymethyl)-6'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate |
InChI |
InChI=1S/C24H32O8/c1-13-16-5-6-17-23(9-16,20(13)28)21(29)31-12-24(17)18(10-30-14(2)26)22(4,11-25)8-7-19(24)32-15(3)27/h16-19,25H,1,5-12H2,2-4H3/t16-,17-,18-,19+,22+,23+,24+/m1/s1 |
InChI Key |
WUJRTWPLVYPKCG-QITKAHHGSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@](CC[C@@H]([C@]12COC(=O)[C@]34[C@H]2CC[C@H](C3)C(=C)C4=O)OC(=O)C)(C)CO |
Canonical SMILES |
CC(=O)OCC1C(CCC(C12COC(=O)C34C2CCC(C3)C(=C)C4=O)OC(=O)C)(C)CO |
synonyms |
19-hydroxy-1alpha,6-diacetoxy-6,7-seco-ent-kaur-16-en-15-one-7,20-olide CBNU06 isodojaponin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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